K562 Leukemia Potency vs. Tubulin Inhibitors
In K562 chronic myeloid leukemia cells assessed by 72-hour CCK-8 assay, Antiproliferative agent-30 exhibits an IC50 of 0.008 nM, compared with reported IC50 values of 1.7 nM for colchicine (0.017 μM reported in a 48-hour assay) and 2.0 nM for vincristine in parental K562 cells [1] [2] [3]. This represents approximately 213-fold and 250-fold greater potency than colchicine and vincristine respectively.
| Evidence Dimension | Antiproliferative activity against K562 leukemia cells (IC50) |
|---|---|
| Target Compound Data | 0.008 nM (Compound 8g, 72-hour CCK-8 assay) |
| Comparator Or Baseline | Colchicine: 1.7 nM (0.017 μM, 48-hour assay); Vincristine: 2.0 nM (parental K562 cells) |
| Quantified Difference | ~213-fold more potent than colchicine; ~250-fold more potent than vincristine |
| Conditions | K562 human chronic myeloid leukemia cell line; target compound assessed by 72-hour CCK-8 assay [PMID: 37544183]; comparators assessed under respective assay conditions |
Why This Matters
The sub-nanomolar potency (0.008 nM) against K562 cells substantially exceeds that of reference tubulin inhibitors colchicine and vincristine, enabling experimental designs requiring minimal compound usage and reducing potential off-target effects at working concentrations.
- [1] MedChemExpress. Antiproliferative agent-30: K562 IC50 0.008 nM (CCK-8 assay, 72 hr). PMID: 37544183. View Source
- [2] PMC Table 2. Colchicine IC50 values in various cell lines. Colchicine K562: 0.017 ± 0.001 μM. View Source
- [3] PMC Table 1. Vincristine IC50 in K562/P cells: 2.0 ± 2.1 nM. View Source
